molecular formula C27H25NO6 B11030990 4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenethyl)-1,5-dihydro-2H-pyrrol-2-one

4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11030990
M. Wt: 459.5 g/mol
InChI Key: GQDSNDZULWWARA-BZZOAKBMSA-N
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Description

4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with benzoyl, dimethoxyphenyl, hydroxyphenethyl, and hydroxy groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Substitution Reactions: Introduction of the benzoyl and dimethoxyphenyl groups can be carried out through Friedel-Crafts acylation and alkylation reactions, respectively.

    Hydroxylation: The hydroxy groups can be introduced via selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Final Assembly: The hydroxyphenethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, useful in studying biochemical pathways.

Medicine

The compound could be investigated for its pharmacological properties. Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzoyl, dimethoxyphenyl, and hydroxyphenethyl groups in a single molecule is relatively rare, offering unique opportunities for research and application.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25NO6/c1-33-21-13-10-19(16-22(21)34-2)24-23(25(30)18-6-4-3-5-7-18)26(31)27(32)28(24)15-14-17-8-11-20(29)12-9-17/h3-13,16,24,29-30H,14-15H2,1-2H3/b25-23-

InChI Key

GQDSNDZULWWARA-BZZOAKBMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)O)OC

Origin of Product

United States

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